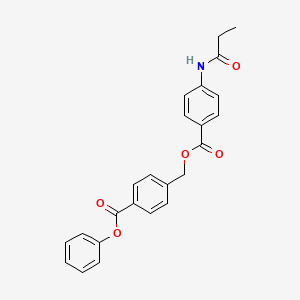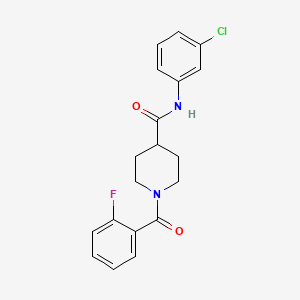![molecular formula C17H17F2N3O3S2 B4731731 N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4731731.png)
N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, commonly known as DMS-1, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. DMS-1 is a thiourea derivative that has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of DMS-1 involves the inhibition of various signaling pathways that are essential for the survival and proliferation of cancer cells. DMS-1 has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. In addition, DMS-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
DMS-1 has been shown to have various biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that DMS-1 induces apoptosis and cell cycle arrest in cancer cells. In addition, DMS-1 has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In vivo studies have also shown that DMS-1 inhibits tumor growth and prolongs survival in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DMS-1 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, DMS-1 has been extensively studied and has a well-established mechanism of action, making it a useful tool for investigating cancer biology. However, DMS-1 also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, DMS-1 has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for the research on DMS-1. One potential direction is to investigate the use of DMS-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. In addition, further studies are needed to investigate the safety and efficacy of DMS-1 in humans. Moreover, the potential use of DMS-1 in the treatment of other diseases such as inflammatory diseases and viral infections should be explored. Finally, the development of more soluble and bioavailable analogs of DMS-1 could improve its clinical potential.
Conclusion
In conclusion, N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, or DMS-1, is a promising chemical compound that has been extensively studied for its potential therapeutic applications. DMS-1 has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, and its mechanism of action involves the inhibition of various signaling pathways that are essential for cancer cell survival and proliferation. Further research is needed to investigate the safety and efficacy of DMS-1 in humans and to explore its potential use in the treatment of other diseases.
Applications De Recherche Scientifique
DMS-1 has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, DMS-1 has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, DMS-1 has been found to be effective against drug-resistant cancer cells. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted with DMS-1 due to its anti-inflammatory properties. Moreover, DMS-1 has been shown to have anti-viral effects against the influenza virus.
Propriétés
IUPAC Name |
1-(2,5-difluorophenyl)-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3S2/c18-12-1-6-15(19)16(11-12)21-17(26)20-13-2-4-14(5-3-13)27(23,24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKIEHXTHMEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


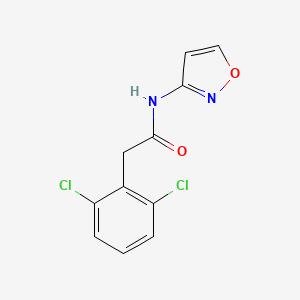
![1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4731662.png)
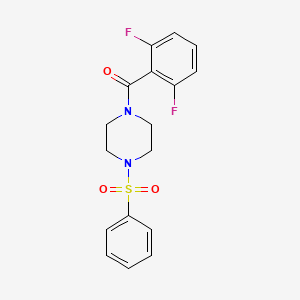
![2-cyano-3-{5-[(4-cyanophenoxy)methyl]-2-furyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4731679.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide](/img/structure/B4731689.png)
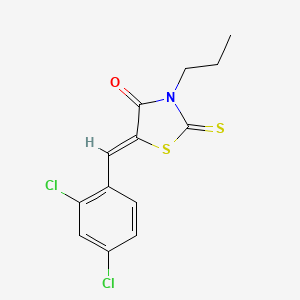
![4-[(allylamino)sulfonyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4731702.png)
![2-chloro-N-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4731716.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-N'-(4-bromo-2-chlorophenyl)urea](/img/structure/B4731719.png)
![5-(4-methoxybenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4731724.png)
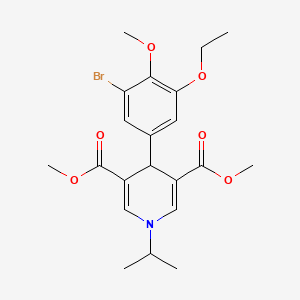
![2-methoxy-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4731740.png)
